molecular formula C12H15ClN2O B3024465 (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone CAS No. 815650-81-8

(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone

Cat. No.: B3024465
CAS No.: 815650-81-8
M. Wt: 238.71 g/mol
InChI Key: SPPJCNFPUIZLBA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone is a chemical compound that belongs to the class of diazepane derivatives It is characterized by the presence of a 4-chlorophenyl group attached to a 1,4-diazepane ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the central nervous system, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the GABAergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor systems makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone is a compound that belongs to the class of diazepane derivatives. It features a 4-chlorophenyl group linked to a 1,4-diazepane ring through a methanone group. This unique structure provides distinct chemical and biological properties, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily associated with its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of the GABAergic and serotonergic systems, which are crucial for various neurological functions. The specific pathways and molecular targets are still under investigation, but preliminary studies suggest potential therapeutic applications in treating neurological disorders.

Pharmacological Applications

Research has indicated several potential pharmacological activities for this compound:

  • Neuropharmacology : Investigated for its potential as a ligand in receptor binding studies, particularly concerning GABA receptors.
  • Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity, suggesting that this compound may possess similar properties .
  • Antibacterial Properties : Preliminary screening indicates that derivatives of this compound may exhibit antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other diazepane derivatives to understand its unique properties better.

Compound NameStructureBiological Activity
(3-Chlorophenyl)(4-methyl-1,4-diazepan-1-yl)methanoneStructureSimilar receptor interactions but varied efficacy in anticonvulsant activity
(4-Bromo-2-chlorophenyl)[4-(2-bromoethyl)-1,4-diazepan-1-yl]methanoneStructureExhibits different receptor binding profiles due to additional bromine substitutions

Study on Anticonvulsant Activity

A recent study explored the anticonvulsant properties of diazepane derivatives. The findings suggested that compounds structurally similar to this compound significantly reduced tonic-extensor seizures in animal models. The presence of specific functional groups was identified as critical for maintaining anticonvulsant activity .

Antibacterial Screening

In another investigation, several derivatives of diazepane compounds were screened for antibacterial activity using standard methods against various bacterial strains. The results indicated that certain derivatives exhibited promising antibacterial effects comparable to standard antibiotics like Gentamycin. This highlights the potential for developing new antibacterial agents based on the structure of this compound .

Properties

IUPAC Name

(4-chlorophenyl)-(1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJCNFPUIZLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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